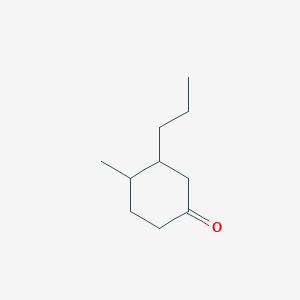
4-Methyl-3-propylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-propylcyclohexan-1-one is an organic compound with the molecular formula C₁₀H₁₈O It is a cyclohexanone derivative, characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a propyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-propylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methylcyclohexanone with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-propylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the methyl or propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3-propylcyclohexanone carboxylic acid.
Reduction: Formation of 4-methyl-3-propylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 4-methyl-3-propylcyclohexyl chloride.
Aplicaciones Científicas De Investigación
4-Methyl-3-propylcyclohexan-1-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-propylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use, such as its role as an intermediate in drug synthesis or its interaction with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-propylcyclohexane: A similar compound with a different functional group (alkane instead of ketone).
4-Methylcyclohexanone: Lacks the propyl group, making it less complex.
3-Propylcyclohexanone: Lacks the methyl group, altering its chemical properties.
Uniqueness
4-Methyl-3-propylcyclohexan-1-one is unique due to the presence of both a methyl and a propyl group on the cyclohexane ring, which influences its reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4-methyl-3-propylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-4-9-7-10(11)6-5-8(9)2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
DMSNUEUQELIOGG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(=O)CCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
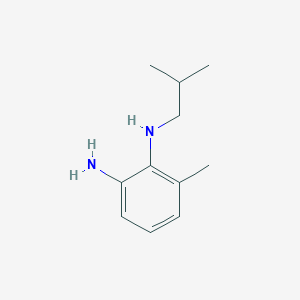
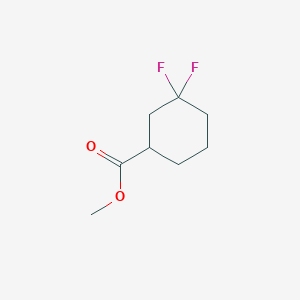
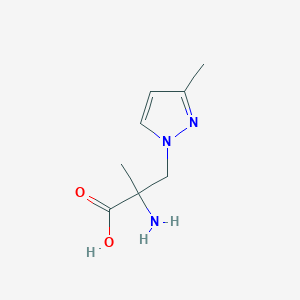
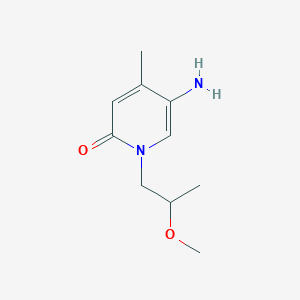
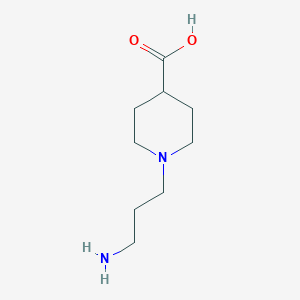
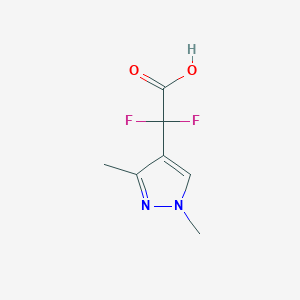
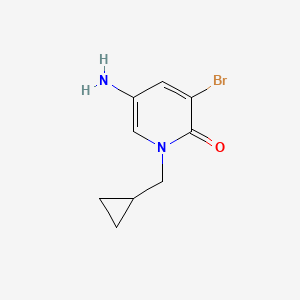
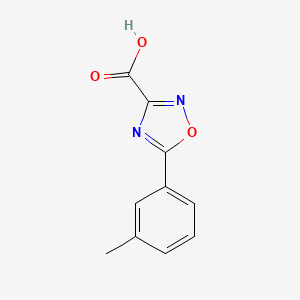
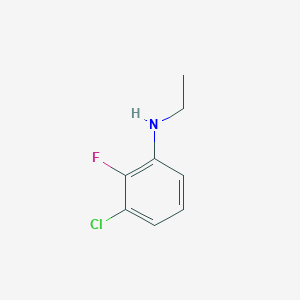
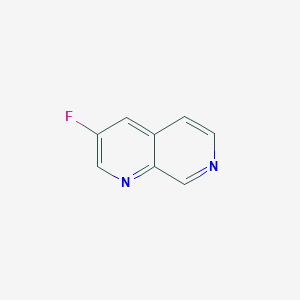
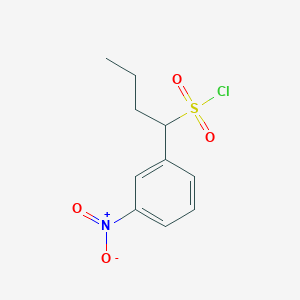
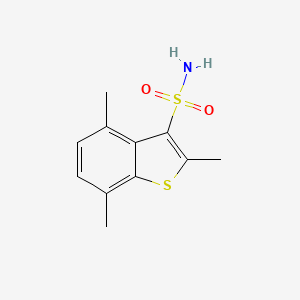
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)
